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Compound of Interest

Compound Name:
2-Chloro-n-(4-

methylphenyl)benzamide

CAS No.: 2447-93-0

Cat. No.: B1606560

Get Quote

Executive Summary
2-Chloro-N-(4-methylphenyl)benzamide (also known as 2-Chloro-N-p-tolylbenzamide)

represents a critical structural model in the study of N-arylbenzamides, a class of

pharmacophores extensively screened for antimicrobial and anticancer activity. While often

overshadowed by more complex derivatives, this compound serves as a vital Structure-Activity

Relationship (SAR) benchmark.

Its significance lies in the "Ortho-Chloro Effect": the steric hindrance introduced by the chlorine

atom at the 2-position of the benzoyl ring forces the molecule into a specific non-planar

conformation (syn to C=O), altering its binding affinity to biological targets such as Tubulin or

Histone Deacetylases (HDACs) compared to its unsubstituted analogs.

This guide compares its physicochemical and cytotoxic profile against standard

chemotherapeutics (Cisplatin) and structural analogs to assist researchers in optimizing

benzamide-based drug candidates.
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Chemical Profile & Synthesis
To understand the cytotoxicity, one must first understand the molecular geometry that drives

interaction with cellular targets.

Property Specification

IUPAC Name 2-Chloro-N-(4-methylphenyl)benzamide

Molecular Formula C₁₄H₁₂ClNO

Molecular Weight 245.70 g/mol

Crystal System Monoclinic (Space group P2₁/c)

Key Structural Feature

Twisted Conformation: The benzoyl and aniline

rings are tilted ~82.8° relative to each other due

to the ortho-Cl steric clash [1].

Solubility
Soluble in DMSO, Ethanol, DMF; Insoluble in

water.

Synthesis Protocol (Gowda Method)
The synthesis follows a standard Schotten-Baumann reaction, optimized for high yield and

purity suitable for biological screening.

2-Chlorobenzoyl Chloride
+ p-Toluidine

Solvent: Acetone/Benzene
Base: Pyridine/NaOH

Reflux / Stir
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Acid Wash (HCl)
Recrystallization (Ethanol)

Pure 2-Chloro-N-
(4-methylphenyl)benzamide
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Caption: Synthesis pathway via nucleophilic acyl substitution, yielding the target benzamide.

Comparative Cytotoxicity Analysis
The cytotoxicity of benzamides is typically evaluated using the MTT Assay or SRB Assay

against specific cancer cell lines (e.g., MCF-7, HeLa, HepG2).
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Performance vs. Standards
The following data synthesizes the biological activity of the N-arylbenzamide class. Note that

while specific IC50 values for the title compound vary by cell line, it generally exhibits moderate

cytotoxicity (micromolar range), making it a "hit" compound rather than a final drug candidate.

Compound Target Mechanism
Cytotoxicity (IC₅₀ -
MCF-7)

Selectivity Index
(SI)

2-Chloro-N-(4-

methylphenyl)benzami

de

Tubulin / Unknown 15 - 45 µM (Est.) Moderate

Cisplatin (Control) DNA Crosslinking 2 - 5 µM Low (High Toxicity)

Doxorubicin (Control) Topoisomerase II 0.5 - 1.5 µM Low

Analog: N-(4-

ethoxyphenyl)-2-

hydroxybenzamide

HDAC Inhibition 8 - 12 µM High

Analog: 4-Chloro-N-

phenylbenzamide

Tubulin

Polymerization
10 - 20 µM Moderate

Key Insight: The 2-Chloro substituent reduces potency compared to 2-Hydroxy or 2-Amino

analogs (which can form intramolecular hydrogen bonds), but it increases metabolic stability

and lipophilicity, enhancing membrane permeability.

Structure-Activity Relationship (SAR)
Ortho-Substitution (2-Position): The Chlorine atom locks the conformation. Removing this

(unsubstituted benzamide) often leads to a loss of activity due to free rotation.

Para-Substitution (4-Position on Aniline): The Methyl group is electron-donating. Replacing

this with an electron-withdrawing group (e.g., -NO₂, -F) typically increases cytotoxicity but

also increases toxicity to normal cells [2].

Mechanism of Action (Hypothetical)
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Based on structural analogs (e.g., N-phenylbenzamides), the cytotoxicity is likely mediated

through Tubulin Polymerization Inhibition or Oxidative Stress induction.

2-Chloro-N-(4-methylphenyl)benzamide

Passive Diffusion
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(Colchicine Site)

Microtubule Destabilization

G2/M Cell Cycle Arrest

Apoptosis (Cell Death)
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Caption: Proposed mechanism of action involving microtubule destabilization leading to

apoptosis.

Experimental Protocols
To validate the cytotoxicity of this compound in your own lab, follow this standardized workflow.

Protocol A: MTT Cytotoxicity Assay
Objective: Determine IC₅₀ values in adherent cancer cell lines.
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Seeding: Plate cells (e.g., HeLa or MCF-7) at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

Treatment: Dissolve 2-Chloro-N-(4-methylphenyl)benzamide in DMSO. Prepare serial

dilutions (100 µM to 0.1 µM). Add to wells (Final DMSO < 0.1%).

Incubation: Incubate for 48 hours.

Labeling: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h.

Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

Read: Measure absorbance at 570 nm.

Calculation:

.[1] Plot dose-response curve to find IC₅₀.

Protocol B: Crystallization (Quality Control)
Before biological testing, ensure the correct polymorph is used, as described by Gowda et al.

Method: Slow evaporation.

Solvent: Ethanol (0.5 g compound in 30 mL ethanol).

Result: Rod-like colorless single crystals.

Verification: Melting point check and IR spectrum (C=O stretch).

Strategic Recommendations
Use as a Negative Control: When testing novel, high-potency benzamides, use 2-Chloro-N-
(4-methylphenyl)benzamide as a baseline to demonstrate the efficacy of your new

functional groups.

Scaffold Hopping: If the 2-Chloro derivative shows toxicity > 50 µM, consider replacing the 4-

methyl group with 4-fluoro or 4-nitro to enhance electronic interactions with the target
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protein.

Combination Therapy: Benzamides often synergize with DNA-damaging agents (like

Cisplatin). Test this compound in combination to see if it sensitizes resistant cell lines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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